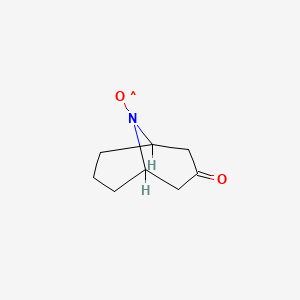

KetoABNO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C8H12NO2/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-7H,1-5H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZBXNVXJGUYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC(C1)N2[O] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30991538 | |

| Record name | (3-Oxo-9-azabicyclo[3.3.1]nonan-9-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7123-92-4 | |

| Record name | Norpseudopelleterine-N-oxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007123924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Oxo-9-azabicyclo[3.3.1]nonan-9-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30991538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of KetoABNO Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (KetoABNO) has emerged as a highly versatile and efficient catalyst for a range of aerobic oxidation reactions in organic synthesis. Its unique structural and electronic properties, including reduced steric hindrance compared to TEMPO and a high redox potential, enable the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, as well as the conversion of aldehydes to carboxylic acids.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms of this compound catalysis, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and application of this powerful catalytic system.

The Catalytic Workhorse: The Nitroxyl Radical

This compound is a stable nitroxyl radical, and its catalytic activity stems from the ability of the N-oxyl group to reversibly interconvert between three oxidation states: the nitroxyl radical (this compound), the oxoammonium cation (this compound

+Two primary co-catalytic systems have been extensively studied and are detailed below: a copper-based system and a NOx-based system.

Mechanism 1: Copper-Catalyzed Aerobic Oxidation of Alcohols

The combination of this compound with a copper(I) salt provides a highly practical and efficient system for the aerobic oxidation of a broad range of alcohols, including both primary and secondary aliphatic and benzylic alcohols.[2][5] The reaction proceeds under mild conditions, often at room temperature and using ambient air as the oxidant.

Catalytic Cycle with Copper

The proposed mechanism involves a synergistic interplay between the copper center and the nitroxyl radical.

Figure 1: Proposed catalytic cycle for Cu/KetoABNO-catalyzed aerobic alcohol oxidation.

Cycle Description:

-

Oxidation of Alcohol: The active oxoammonium species (this compound

) oxidizes the alcohol substrate (R¹R²CHOH) to the corresponding aldehyde or ketone (R¹R²C=O). In this step, the oxoammonium ion is reduced to its hydroxylamine form (KetoABNOH).+ -

Regeneration of Nitroxyl Radical: The hydroxylamine is then oxidized back to the this compound nitroxyl radical by a Copper(II) species.

-

Formation of the Active Oxidant: The nitroxyl radical is further oxidized by another Cu(II) species to regenerate the active oxoammonium cation, thus closing the this compound catalytic loop.

-

Copper Re-oxidation: The Copper(I) species generated in the previous steps is re-oxidized to Copper(II) by the terminal oxidant, molecular oxygen, completing the overall catalytic cycle.

Quantitative Data: Oxidation of Alcohols with Cu/KetoABNO System

The following table summarizes representative results for the aerobic oxidation of various alcohols using a Cu(I)/KetoABNO catalyst system.

| Entry | Substrate (Alcohol) | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| 1 | Benzyl alcohol | Benzaldehyde | 1 (this compound), 7.5 (CuI) | 1 | >95 | |

| 2 | 1-Octanol | 1-Octanal | 1 (ABNO), 5 (Cu(OTf)) | 1 | 96 | [5] |

| 3 | Cyclohexanol | Cyclohexanone | 1 (ABNO), 5 (Cu(OTf)) | 1 | 98 | [5] |

| 4 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1 (ABNO), 5 (Cu(OTf)) | 1 | 99 | [5] |

| 5 | 1-Phenylethanol | Acetophenone | 1 (this compound), 7.5 (CuI) | 1 | >95 |

Note: Data for ABNO, a structurally similar catalyst, is included for comparison to highlight the broad applicability of this catalyst class.[5]

Mechanism 2: NOx Co-Catalyzed Aerobic Oxidation of Aldehydes

For the oxidation of aldehydes to carboxylic acids, a metal-free system employing this compound with a nitrogen oxide (NOx) co-catalyst is highly effective.[6][7] This method is particularly valuable for its mild conditions, which allow for the oxidation of sensitive substrates, including α-chiral aldehydes, without epimerization.[6] Sodium nitrite (NaNO₂) is commonly used as the NOx source.[7]

Catalytic Cycle with NOx

The mechanism is believed to proceed through the formation of an aldehyde hydrate, which is then oxidized by the this compound-derived oxoammonium ion.

Figure 2: Proposed catalytic cycle for this compound/NOx-catalyzed aerobic aldehyde oxidation.

Cycle Description:

-

Hydrate Formation: The aldehyde substrate (RCHO) reversibly reacts with water to form an aldehyde hydrate (RCH(OH)₂). This step is often crucial for the oxidation to proceed.[6]

-

Oxidation of Hydrate: The oxoammonium ion (this compound

) oxidizes the aldehyde hydrate to the corresponding carboxylic acid (RCOOH), and is itself reduced to the hydroxylamine (KetoABNOH).+ -

Catalyst Regeneration: The hydroxylamine is re-oxidized back to the active oxoammonium species by nitrogen dioxide (NO₂).

-

NOx Cycle: The resulting nitrogen monoxide (NO) is rapidly re-oxidized to NO₂ by molecular oxygen, completing the NOx co-catalytic cycle. The initial NO₂ can be generated in situ from a precursor like NaNO₂ under acidic conditions.[6]

Quantitative Data: Oxidation of Aldehydes with this compound/NOx System

The following table presents data for the aerobic oxidation of various aldehydes to their corresponding carboxylic acids.

| Entry | Substrate (Aldehyde) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |

| 1 | (R)-2-Phenylpropanal | 5 (this compound), 20 (NaNO₂) | 2 | 87 | [6] |

| 2 | 4-Methoxy-phenylacetaldehyde | 5 (this compound), 20 (NaNO₂) | 3 | 91 | [6] |

| 3 | Cyclohexanecarboxaldehyde | 5 (this compound), 20 (NaNO₂) | 3 | 93 | [6] |

| 4 | Dihydrocinnamaldehyde | 5 (this compound), 20 (NaNO₂) | 3 | 89 | [6] |

| 5 | 4-Trifluoromethyl-phenylacetaldehyde | 5 (this compound), 20 (NaNO₂) | 3 | 91 | [6] |

Experimental Protocols

Synthesis of this compound

A concise, three-step synthesis allows for the gram-scale preparation of this compound.[8] A representative procedure for the final oxidation step is detailed below.

Figure 3: General workflow for the synthesis of this compound.

Protocol:

-

To a round-bottomed flask, add 9-azabicyclo[3.3.1]nonan-3-one (e.g., 2.51 g, 0.018 mol) and acetonitrile (37 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium tungstate dihydrate (Na₂WO₄·2H₂O) (e.g., 0.60 g, 0.0018 mol).

-

Slowly add urea-hydrogen peroxide adduct (H₂O₂·Urea) (e.g., 5.10 g, 0.05 mol) to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with chloroform or another suitable organic solvent.

-

Combine the organic layers, dry with a drying agent like potassium carbonate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexane as eluent) to yield this compound as a yellow solid.

General Protocol for Cu/KetoABNO-Catalyzed Aerobic Alcohol Oxidation

Materials:

-

Copper(I) Iodide (CuI)

-

This compound

-

2,2'-Bipyridine (bpy) or derivative

-

N-methylimidazole (NMI)

-

Alcohol substrate

-

Acetonitrile (solvent)

Procedure:

-

To an oven-dried round-bottomed flask, add CuI (e.g., 7.5 mol%), 2,2'-bipyridine (7.5 mol%), and an internal standard like biphenyl if quantitative analysis is desired.

-

Add acetonitrile (to achieve a substrate concentration of ~0.2 M).

-

Add N-methylimidazole (10.5 mol%), this compound (1 mol%), and the alcohol substrate (1 mmol).

-

Stir the reaction mixture vigorously at room temperature, open to the ambient air. Reaction completion is often indicated by a color change from red/brown to green/blue.

-

Monitor the reaction by TLC or GC.

-

For work-up, the reaction mixture can be filtered through a plug of silica gel, eluting with a solvent like diethyl ether, to remove the catalyst components. The filtrate is then concentrated to yield the crude product, which can be further purified if necessary.

General Protocol for this compound/NOx-Catalyzed Aerobic Aldehyde Oxidation

Materials:

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Aldehyde substrate

-

Acetic Acid (AcOH)

-

Acetonitrile (solvent)

-

Oxygen (balloon)

Procedure:

-

To a vial, add the aldehyde substrate (e.g., 0.5 mmol), this compound (5 mol%), NaNO₂ (20 mol%), and acetic acid (1.1 equivalents).[6]

-

Add acetonitrile to achieve a concentration of approximately 1 M.[6]

-

Add water (typically 5-10 equivalents) to facilitate hydrate formation.[6]

-

Purge the vial with oxygen and maintain a positive pressure with an O₂ balloon.

-

Stir the reaction at room temperature for the required time (typically 2-4 hours).

-

Monitor the reaction by TLC or ¹H NMR spectroscopy.[6]

-

Upon completion, the reaction mixture can be subjected to a suitable work-up, such as dilution with an organic solvent, washing with aqueous solutions to remove inorganic salts and acid, drying, and concentration to afford the carboxylic acid product.

Conclusion

This compound has proven to be a robust and versatile catalyst for aerobic oxidation reactions. Its effectiveness in conjunction with co-catalysts like copper salts or NOx provides mild and highly efficient pathways for the synthesis of aldehydes, ketones, and carboxylic acids. The mechanisms, rooted in the reversible formation of a potent oxoammonium oxidizing species, are amenable to a wide range of substrates, making this compound an invaluable tool for modern organic synthesis in both academic and industrial settings. The detailed protocols and data presented herein serve as a guide for researchers to harness the full potential of this catalytic system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copper(i)/ketoABNO catalysed aerobic alcohol oxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Keto-ABNO - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound/NOx Cocatalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A reflection on this compound: the crossing point between organic synthesis and protein modification - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl: A Technical Guide

Introduction

9-Azabicyclo[3.3.1]nonan-3-one N-oxyl, commonly referred to as keto-ABNO, is a stable nitroxyl radical that has garnered significant attention in the fields of organic synthesis and, more recently, in the modification of biomolecules. Its unique combination of steric accessibility and high oxidation potential makes it a versatile catalyst for a range of chemical transformations. This technical guide provides an in-depth overview of the discovery and synthesis of keto-ABNO, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways for researchers, scientists, and drug development professionals.

The pioneering work on bicyclic nitroxides was conducted by Dupeyre and Rassat. In 1966, they first reported the synthesis of this class of stable radicals, laying the groundwork for future investigations into their properties and applications. Their initial discovery opened the door for the development of a variety of nitroxyl radical catalysts, with keto-ABNO emerging as a particularly useful tool in modern organic chemistry.

Synthetic Pathways

The synthesis of 9-azabicyclo[3.3.1]nonan-3-one N-oxyl is typically achieved through a multi-step process, commencing with the construction of the bicyclic core, followed by oxidation of the amine to the corresponding nitroxyl radical. A common and well-documented route involves the initial synthesis of an N-protected precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which is subsequently deprotected and oxidized.

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

The construction of the 9-azabicyclo[3.3.1]nonane core is often accomplished via a Robinson-Schöpf type condensation reaction. This method involves the reaction of benzylamine, glutaraldehyde, and acetonedicarboxylic acid.

Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (keto-ABNO)

The final step in the synthesis of keto-ABNO is the oxidation of the secondary amine of 9-azabicyclo[3.3.1]nonan-3-one to the nitroxyl radical. This transformation is typically achieved using a tungstate catalyst in the presence of an oxidant like urea-hydrogen peroxide.

Experimental Protocols

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

This procedure is adapted from Organic Syntheses.[1]

-

A solution of benzylamine hydrochloride (8.62 g, 0.06 mol) and glutaraldehyde (18.9 mL, 0.05 mol) in water (23 mL) is prepared in a 500 mL round-bottomed flask.

-

The resulting orange solution is cooled to 0 °C in an ice bath.

-

To this cooled solution, 1,3-acetonedicarboxylic acid (7.3 g, 0.05 mol) and a 10% aqueous solution of sodium acetate (17 mL) are added.

-

The ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

-

A reflux condenser is attached, and the mixture is heated to 50 °C and stirred overnight.

-

After cooling to room temperature, the dark brown solution is acidified to pH 2 by the slow addition of concentrated hydrochloric acid.

-

The acidic solution is washed with diethyl ether (3 x 50 mL) to remove organic impurities.

-

The aqueous layer is then basified to pH 10 with a 40% aqueous sodium hydroxide solution.

-

The basic aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) affords 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a yellow crystalline solid.

Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (keto-ABNO)

This protocol is based on a procedure from a supporting information document for a publication by Muldoon and coworkers.

-

To a round-bottomed flask, add 9-azabicyclo[3.3.1]nonan-3-one (2.51 g, 0.018 mol), sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.60 g, 0.0018 mol), and acetonitrile (37 mL).

-

The flask is cooled to 0 °C in an ice bath.

-

Urea-hydrogen peroxide (H₂O₂·urea) (5.10 g, 0.05 mol) is added slowly to the cooled mixture.

-

The ice bath is removed, and the reaction mixture is stirred at room temperature for 3 days.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is passed through a short plug of silica gel, eluting with a hexane/ethyl acetate (1:2) mixture.

-

The filtrate is collected and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate 2:1).

-

9-Azabicyclo[3.3.1]nonan-3-one N-oxyl is obtained as an orange crystalline solid.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | C₁₅H₁₉NO | 229.32 | 82 | Yellow Crystalline Solid |

| 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl | C₈H₁₂NO₂ | 154.19 | 44 | Orange Crystalline Solid |

Characterization Data for 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl

| Analysis | Calculated | Found |

| CHN Analysis | ||

| %C | 62.32 | 62.71 |

| %H | 7.84 | 7.69 |

| %N | 9.08 | 8.99 |

| High-Resolution Mass Spectrometry (EI) | ||

| [M+] /z | 154.0868 | 154.0894 |

Applications in Research and Development

9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (keto-ABNO) has emerged as a highly effective catalyst for the aerobic oxidation of alcohols and amines. Its reduced steric hindrance compared to other nitroxyl radicals like TEMPO allows for the efficient oxidation of a broader range of substrates, including secondary alcohols. This catalytic activity is of significant interest in the pharmaceutical and fine chemical industries for the development of greener and more efficient synthetic routes.

Furthermore, recent studies have highlighted the utility of keto-ABNO in the selective modification of peptides and proteins, opening new avenues for its application in chemical biology and drug development. Its ability to selectively target and modify specific amino acid residues under mild conditions makes it a valuable tool for protein labeling, cross-linking, and the development of antibody-drug conjugates.

Conclusion

The discovery of 9-azabicyclo[3.3.1]nonan-3-one N-oxyl by Dupeyre and Rassat has led to the development of a powerful and versatile catalyst for a variety of chemical transformations. The synthetic routes outlined in this guide provide a clear and reproducible methodology for the preparation of this valuable compound. The continued exploration of its catalytic activity and its applications in bioconjugation are expected to further solidify its importance in both academic and industrial research.

References

KetoABNO: A Technical Guide to a Stable Free Radical for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (KetoABNO) is a stable nitroxyl radical that has emerged as a versatile and highly efficient tool in both synthetic organic chemistry and bioconjugation. Its unique structural and electronic properties, including steric accessibility of the nitroxyl radical and a high redox potential, distinguish it from other stable radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). This guide provides an in-depth overview of this compound, including its synthesis, physicochemical properties, and detailed protocols for its key applications.

Physicochemical Properties

This compound is a yellow crystalline solid that is stable to air and moisture, making it a convenient and "bench-top" stable reagent. It is soluble in a variety of organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂NO₂ | N/A |

| Molecular Weight | 154.19 g/mol | N/A |

| Appearance | Yellow crystalline solid | N/A |

| Melting Point | 109-114 °C | [1] |

| Storage | 2-8 °C | [1] |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Synthesis of this compound

The synthesis of this compound can be achieved from readily available starting materials. A detailed, multi-step procedure for the synthesis of the closely related precursor, 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO), has been published in Organic Syntheses, a highly reliable source for experimental procedures. The final step to obtain this compound involves the oxidation of the corresponding amine precursor.

Experimental Protocol: Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one (Keto-ABNO precursor)

A detailed, multi-step procedure for the synthesis of the this compound precursor, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, is available in Organic Syntheses[2][3]. The key steps involve a Mannich-type reaction with benzylamine, glutaraldehyde, and acetone dicarboxylic acid[2][3].

Experimental Protocol: Oxidation to this compound

The final step is the oxidation of the secondary amine to the nitroxyl radical.

-

Dissolve the 9-azabicyclo[3.3.1]nonan-3-one precursor in a suitable solvent such as methanol or water.

-

Add a solution of sodium tungstate (Na₂WO₄) as a catalyst.

-

Slowly add a solution of hydrogen peroxide (30%) to the mixture at 0 °C.

-

The reaction is typically stirred at room temperature until completion.

-

The product can be extracted with an organic solvent and purified by chromatography.

Applications in Catalytic Oxidation

This compound is a highly effective catalyst for the aerobic oxidation of a wide range of substrates, including primary and secondary alcohols, and aldehydes. It often outperforms TEMPO, especially for sterically hindered substrates, due to its smaller size. These oxidations can be carried out under mild conditions, often using air as the terminal oxidant.

Aerobic Oxidation of Alcohols

This compound, in conjunction with a co-catalyst such as a copper or bismuth salt, efficiently catalyzes the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.

| Substrate | Co-catalyst | Product | Yield (%) | Reference |

| 1-Phenylethanol | Bi(NO₃)₃·5H₂O | Acetophenone | 95 | [4][5] |

| Benzyl alcohol | Bi(NO₃)₃·5H₂O | Benzaldehyde | 92 | [4][5] |

| Cyclohexanol | Bi(NO₃)₃·5H₂O | Cyclohexanone | 85 | [4][5] |

| 2-Octanol | Cu(I)/bpy | 2-Octanone | >95 | [1][6] |

bpy = 2,2'-bipyridine

-

To a Schlenk tube, add 1-phenylethanol (1 mmol), Bi(NO₃)₃·5H₂O (0.1 mmol, 10 mol%), and this compound (0.05 mmol, 5 mol%).

-

Add acetonitrile (2 mL) as the solvent.

-

The tube is equipped with a balloon filled with air.

-

The reaction mixture is stirred at 65 °C for 2 hours.

-

After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The product is purified by column chromatography on silica gel.

References

- 1. Copper(i)/ketoABNO catalysed aerobic alcohol oxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of KetoABNO's Reactivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (KetoABNO) is a stable nitroxide radical that has emerged as a versatile and highly efficient catalyst for a range of chemical transformations. Its unique combination of steric accessibility, high redox potential, and the ability to cycle through multiple oxidation states—hydroxyamine, N-oxyl, and oxoammonium—underpins its broad reactivity.[1][2] This technical guide provides a preliminary investigation into the reactivity profile of this compound, summarizing key quantitative data, detailing experimental protocols for its primary applications, and visualizing its mechanistic pathways.

Physicochemical Properties and Reactivity Overview

This compound is a yellow crystalline solid that is bench-stable for several months and soluble in various organic solvents.[3] Its reactivity is fundamentally linked to its redox properties. The key to its catalytic versatility lies in the reversible interconversion between its three oxidation states.[2]

Compared to the more traditional nitroxide radical catalyst, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and its analogue 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), this compound possesses a significantly higher oxidation potential. This heightened potential, coupled with reduced steric hindrance, allows for the efficient oxidation of a broader range of substrates, including secondary amines to imines and alcohols to ketones or carboxylic acids.[4]

Data Presentation: Quantitative Analysis of this compound's Properties

Table 1: Comparison of Redox Potentials of Nitroxide Radicals

| Nitroxide Radical | Redox Potential (mV vs. Ag/Ag+) |

| This compound | +521 |

| ABNO | +419 |

| TEMPO | +320 |

Source:[4]

Core Reactivity Profiles and Applications

This compound's reactivity is most prominently featured in aerobic oxidation reactions, often in conjunction with a co-catalyst. It has also found significant application in the selective modification of biomolecules.

Aerobic Oxidation of Alcohols and Amines

This compound, frequently paired with a copper or bismuth co-catalyst, is highly effective for the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[5][6] Similarly, it efficiently catalyzes the oxidation of primary amines to imines.[7]

Logical Relationship of this compound's Oxidation States

Protein Modification

This compound's reactivity extends to the realm of chemical biology, where its mild and selective nature is highly valued.

-

Serine-Selective Peptide Cleavage: In conjunction with a copper catalyst, this compound facilitates the selective oxidative cleavage of peptide bonds at serine residues.[2][8]

-

Tryptophan-Selective Bioconjugation: this compound can be used for the selective modification of tryptophan residues in peptides and proteins, a valuable tool for creating bioconjugates.[3] An electrochemically promoted method has also been developed to achieve this transformation under neutral pH conditions.[9][10]

Experimental Protocols

Synthesis of this compound

A concise, three-step synthesis allows for the gram-scale preparation of this compound.[4] A detailed experimental protocol is provided in the supporting information of "Copper(I)/ketoABNO Catalysed Aerobic Alcohol Oxidation". The general steps involve the oxidation of 9-azabicyclo[3.3.1]nonan-3-one using a suitable oxidizing agent like urea-hydrogen peroxide with a sodium tungstate catalyst.

General Protocol for Copper/KetoABNO-Catalyzed Aerobic Oxidation of Alcohols

The following is a general procedure for the aerobic oxidation of a primary alcohol to an aldehyde using a Cu(I)/KetoABNO catalyst system.

Materials:

-

Copper(I) iodide (CuI)

-

2,2'-Bipyridine (bpy)

-

This compound

-

N-methylimidazole (NMI)

-

Alcohol substrate

-

Acetonitrile (MeCN)

-

Biphenyl (internal standard for GC analysis)

Procedure:

-

To an oven-dried round-bottomed flask, add CuI (7.5 mol%), 2,2'-bipyridine (7.5 mol%), and biphenyl.

-

Add N-methylimidazole (10.5 mol%), this compound (1 mol%), and the alcohol substrate (1 mmol).

-

Dissolve the mixture in acetonitrile (5 mL).

-

The reaction is stirred open to the air.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture can be quenched and purified using standard techniques such as filtration through a silica plug and column chromatography.

Protocol for Serine-Selective Aerobic Peptide Cleavage

Typical Conditions: [1]

-

Catalyst System: CuI, bathophenanthroline salt, and this compound (100 mol% each).

-

Co-oxidant: NaNO₂ (150 mol% at 0 h + 150 mol% at 5 h).

-

Solvent: A mixture of CH₃CN/H₂O/AcOH (9/9/2, 5 mM).

-

Atmosphere: O₂ (1 atm).

-

Temperature: Room temperature.

-

Reaction Time: 20 hours.

The reaction is typically monitored by LC-MS to determine the extent of cleavage.

Protocol for Electrochemically Promoted Tryptophan-Selective Bioconjugation

This protocol utilizes an electrochemical setup to generate the reactive oxoammonium species from this compound.

-

Electrochemical Cell: A potentiostat with a standard three-electrode setup.

-

Reagents: Peptide containing tryptophan, this compound, and 4-oxo-TEMPO as a mediator.

-

Electrolyte: A suitable buffer, such as phosphate-buffered saline (PBS).

-

Procedure: A constant potential is applied to the reaction mixture, and the progress of the bioconjugation is monitored by HPLC.

Mechanistic Insights: Visualizing Catalytic Cycles

Proposed Catalytic Cycle for Bi(NO₃)₃/Keto-ABNO-Catalyzed Aerobic Oxidation of Alcohols

General Workflow for Cu/KetoABNO Catalyzed Amine Oxidation

Conclusion

This compound is a powerful and versatile catalyst with a growing number of applications in both organic synthesis and bioconjugation. Its favorable reactivity profile, characterized by a high redox potential and steric accessibility, allows for efficient and selective transformations under mild conditions. The experimental protocols and mechanistic visualizations provided in this guide offer a foundational understanding for researchers and drug development professionals looking to leverage the unique capabilities of this compound in their work. Further investigations into its reactivity with a broader range of substrates and the development of novel co-catalyst systems are anticipated to further expand its utility in modern chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Serine-Selective Aerobic Cleavage of Peptides and a Protein Using a Water-Soluble Copper–Organoradical Conjugate | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Keto-ABNO - Enamine [enamine.net]

- 4. A reflection on this compound: the crossing point between organic synthesis and protein modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Serine-selective aerobic cleavage of peptides and a protein using a water-soluble copper-organoradical conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

KetoABNO's role as a versatile building block in organic synthesis.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary organic synthesis, the quest for efficient, selective, and environmentally benign reagents is paramount. 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (KetoABNO) has emerged as a powerhouse, a versatile building block and catalyst that addresses these critical needs. Its unique structural and electronic properties have established it as a superior alternative to traditional reagents in a multitude of oxidative transformations. This technical guide provides a comprehensive overview of this compound's applications, replete with quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in leveraging its full potential.

Core Strengths of this compound

This compound's efficacy stems from a combination of factors that distinguish it from other nitroxyl radicals like TEMPO. It possesses a higher redox potential and reduced steric hindrance, which translates to enhanced reactivity and a broader substrate scope.[1][2] This allows for milder reaction conditions, often utilizing aerobic oxidation, which aligns with the principles of green chemistry.

Aerobic Oxidation of Alcohols

The conversion of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. This compound, in conjunction with a co-catalyst, provides a highly efficient and selective method for this purpose.

Copper-Catalyzed Aerobic Oxidation of Secondary Alcohols

A notable application of this compound is in the copper-catalyzed aerobic oxidation of secondary alcohols. This system is effective for a wide range of substrates, including unactivated aliphatic alcohols.[3]

Table 1: Copper/KetoABNO-Catalyzed Aerobic Oxidation of Secondary Alcohols

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | 1-Phenylethanol | Acetophenone | 1 | 95 |

| 2 | Cyclohexanol | Cyclohexanone | 2 | 92 |

| 3 | 2-Octanol | 2-Octanone | 2 | 88 |

| 4 | Borneol | Camphor | 3 | 85 |

| 5 | 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | 2 | 93 |

Reaction Conditions: Alcohol (1 mmol), Cu(MeCN)4PF6 (5 mol%), this compound (5 mol%), in MeCN (2 mL) under an O2 atmosphere at room temperature.

Experimental Protocol: General Procedure for Copper-Catalyzed Aerobic Oxidation of Alcohols

To a solution of the alcohol (1.0 mmol) in acetonitrile (5.0 mL) were added this compound (0.05 mmol, 7.7 mg) and a solution of the copper(I) salt (e.g., Cu(MeCN)4PF6, 0.05 mmol, 18.6 mg) in acetonitrile (1.0 mL). The reaction mixture was stirred vigorously under an atmosphere of oxygen (balloon) at room temperature. The progress of the reaction was monitored by TLC or GC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired carbonyl compound.

Aerobic Oxidation of Amines to Imines

The synthesis of imines is a critical step in the formation of nitrogen-containing compounds. The this compound/copper catalytic system provides a mild and efficient route for the aerobic oxidation of secondary amines to their corresponding imines.[4]

Table 2: this compound/Cu(I)-Catalyzed Aerobic Oxidation of Secondary Amines

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Dibenzylamine | N-Benzylidenebenzylamine | 6 | 95 |

| 2 | N-Benzyl-4-methoxybenzylamine | N-(4-Methoxybenzylidene)benzylamine | 6 | 98 |

| 3 | Indoline | 3H-Indole | 12 | 85 |

| 4 | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline | 12 | 91 |

Reaction Conditions: Amine (0.5 mmol), this compound (0.025 mmol), CuBr (0.025 mmol), 6,6'-dimethyl-2,2'-bipyridyl (0.025 mmol), and DMAP (0.05 mmol) in toluene (2.5 mL) under an O2 atmosphere at 40 °C.

Experimental Protocol: General Procedure for this compound/Cu(I)-Catalyzed Aerobic Oxidation of Amines

In a reaction tube, this compound (0.025 mmol), CuBr (0.025 mmol), 6,6'-dimethyl-2,2'-bipyridyl (0.025 mmol), and 4-(dimethylamino)pyridine (DMAP, 0.05 mmol) were combined. The tube was evacuated and backfilled with oxygen. A solution of the secondary amine (0.5 mmol) in toluene (2.5 mL) was then added. The reaction mixture was stirred at 40 °C under an oxygen atmosphere (balloon). After the reaction was complete (as monitored by TLC), the mixture was filtered through a short pad of silica gel and the solvent was evaporated. The residue was purified by column chromatography to give the corresponding imine.[4]

This compound/NOₓ Co-Catalyzed Aerobic Oxidation of Aldehydes

A powerful application of this compound is its use in a co-catalytic system with nitrogen oxides (NOₓ) for the aerobic oxidation of aldehydes to carboxylic acids.[1][5] This method is particularly valuable for its mildness, which allows for the oxidation of sensitive substrates, including α-chiral aldehydes, without epimerization.[1][5]

Table 3: this compound/NOₓ-Catalyzed Aerobic Oxidation of Aldehydes to Carboxylic Acids

| Entry | Aldehyde Substrate | Carboxylic Acid Product | Yield (%) |

| 1 | (R)-2-Phenylpropanal (73% ee) | (R)-2-Phenylpropanoic acid (73% ee) | 85 |

| 2 | Benzaldehyde | Benzoic acid | 95 |

| 3 | Cinnamaldehyde | Cinnamic acid | 92 |

| 4 | Octanal | Octanoic acid | 88 |

Reaction Conditions: Aldehyde (0.5 mmol), this compound (0.025 mmol), NaNO2 (0.05 mmol), and acetic acid (0.05 mmol) in acetonitrile (1.0 M) under an O2 balloon at room temperature.

Experimental Protocol: General Procedure for this compound/NOₓ-Catalyzed Aerobic Oxidation of Aldehydes

To a solution of the aldehyde (0.5 mmol) in acetonitrile (0.5 mL) were added this compound (0.025 mmol, 3.9 mg), sodium nitrite (0.05 mmol, 3.4 mg), and acetic acid (0.05 mmol, 2.9 µL). The reaction vessel was sealed with a balloon of oxygen and the mixture was stirred at room temperature until the reaction was complete (monitored by GC or ¹H NMR). The reaction mixture was then diluted with ethyl acetate and washed with water. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash chromatography if necessary.[1][5]

Mechanistic Pathways and Visualizations

The versatility of this compound arises from its ability to participate in distinct catalytic cycles depending on the co-catalyst and substrate. The following diagrams illustrate the proposed mechanisms for the aerobic oxidation of alcohols, amines, and aldehydes.

Figure 1: Proposed catalytic cycle for the Cu/KetoABNO-catalyzed aerobic oxidation of alcohols.

Figure 2: Proposed catalytic cycle for the Cu/KetoABNO-catalyzed aerobic oxidation of amines.

Figure 3: Proposed mechanism for the this compound/NOₓ-catalyzed aerobic oxidation of aldehydes.

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and powerful tool in the arsenal of the modern organic chemist. Its ability to effect a wide range of aerobic oxidations under mild conditions makes it an attractive choice for both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and fine chemicals. The continued exploration of this compound in novel catalytic systems and its application to an even broader array of substrates promises to further solidify its role as a key building block in the future of organic synthesis. The detailed protocols and data presented herein provide a solid foundation for scientists to harness the full potential of this exceptional reagent.

References

- 1. Copper(i)/ketoABNO catalysed aerobic alcohol oxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic aerobic production of imines en route to mild, green, and concise derivatizations of amines | CiNii Research [cir.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Free Radical Nature of KetoABNO

For Researchers, Scientists, and Drug Development Professionals

Introduction

KetoABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) is a stable bicyclic nitroxyl radical that has emerged as a highly efficient and versatile oxidation catalyst in organic synthesis. Its unique structural and electronic properties, particularly the presence of a stable free radical, underpin its remarkable reactivity and growing importance in various chemical and biochemical applications. This guide provides a comprehensive technical overview of the free radical nature of this compound, its physicochemical properties, synthesis, and its mechanistic roles in key chemical transformations.

Core Chemical and Physical Properties

This compound, a yellow crystalline solid, is characterized by a bicyclic structure containing a ketone functional group and a nitroxyl radical.[1] The unpaired electron is localized on the N-O bond, rendering the molecule paramagnetic.[2] This free radical is remarkably stable, a property attributed to the Bredt's rule stabilization of the bicyclic system. This compound is more efficient in oxidizing secondary amines to imines and alcohols to ketones or carboxylic acids compared to the more sterically hindered TEMPO radical.[1] It is bench-stable for several months and soluble in a variety of organic solvents.[1]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂NO₂ | [3] |

| Molecular Weight | 154.19 g/mol | [3] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 109-114 °C | |

| Redox Potential (E½) | +521 mV vs. Ag/Ag⁺ | [4] |

| EPR g-value | ~2.00 (typical for nitroxyl radicals) | [2] |

| Hyperfine Coupling (aN) | Data not available in searched literature |

Synthesis of this compound

A detailed, multi-step synthesis for this compound has been established, starting from readily available precursors. The following workflow outlines a common synthetic route.

Experimental Protocol: Synthesis of this compound[4]

-

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: To a cooled (0 °C) aqueous solution of benzylamine hydrochloride and glutaraldehyde, acetonedicarboxylic acid and aqueous sodium acetate are added. The reaction mixture is stirred at room temperature and then heated to 50 °C overnight. After cooling, the solution is acidified and the aqueous layer is basified and extracted to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

-

Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one: The benzyl-protected intermediate is subjected to hydrogenolysis using hydrogen gas and a palladium on carbon catalyst in a suitable solvent to yield 9-azabicyclo[3.3.1]nonan-3-one.

-

Synthesis of this compound (9-Azabicyclo[3.3.1]nonan-3-one N-oxyl): To a cooled (0 °C) solution of 9-azabicyclo[3.3.1]nonan-3-one and sodium tungstate dihydrate in acetonitrile, urea-hydrogen peroxide adduct is added slowly. The reaction is stirred at room temperature for 3 days. The product is then extracted and purified by column chromatography to give this compound as an orange crystalline solid.

The Free Radical Nature and Catalytic Activity of this compound

The catalytic prowess of this compound stems from its ability to exist in three interconvertible oxidation states: the N-oxyl radical (this compound), the oxoammonium cation (Keto-ABNO⁺), and the hydroxylamine (Keto-ABNOH). This redox triad is central to its role in oxidation reactions.

Catalytic Cycle in Alcohol Oxidation

This compound, often in concert with a co-catalyst such as a copper or bismuth complex, facilitates the aerobic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5][6] The generally accepted mechanism involves the oxidation of the N-oxyl radical to the more electrophilic oxoammonium cation, which then acts as the active oxidant.

A plausible mechanism for the aerobic oxidation of alcohols catalyzed by a Bi(NO₃)₃/KetoABNO system involves the in-situ generation of NO₂, which oxidizes this compound to its oxoammonium form (Keto-ABNO⁺).[5] This species then oxidizes the alcohol to the corresponding carbonyl compound.[5]

Serine-Selective Peptide Cleavage

In the realm of bioconjugation and proteomics, this compound has been employed for the site-selective cleavage of peptides at serine residues.[2] This reaction is typically performed under mild aerobic conditions with a copper(I) co-catalyst.

The proposed mechanism involves the formation of an active Cu(II)-KetoABNO complex under an oxygen atmosphere.[2] This complex facilitates the oxidation of the serine residue, leading to subsequent peptide bond cleavage.

Experimental Protocols

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the primary technique for the direct detection and characterization of the paramagnetic this compound radical.[2]

General Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (typically in the micromolar to low millimolar range) in a suitable deoxygenated solvent (e.g., toluene, acetonitrile).

-

Instrumentation: The EPR spectrum is recorded on an X-band EPR spectrometer.

-

Data Acquisition: The spectrum is typically recorded at room temperature. Key parameters to set include the microwave frequency, microwave power, modulation amplitude, and scan time.

-

Data Analysis: The resulting spectrum is analyzed to determine the g-value and hyperfine coupling constants. For nitroxyl radicals like this compound, the spectrum is expected to be a triplet due to the interaction of the unpaired electron with the ¹⁴N nucleus (I=1).

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique to probe the redox behavior of this compound and determine its oxidation and reduction potentials.[7]

General Protocol:

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[8]

-

Electrolyte Solution: The this compound sample is dissolved in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.[7] The solution is typically deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).

-

Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential.

-

Data Analysis: The cyclic voltammogram is analyzed to determine the peak potentials for the oxidation and reduction processes. The half-wave potential (E½), calculated as the average of the anodic and cathodic peak potentials, provides the formal redox potential of the this compound/Keto-ABNO⁺ couple.

Conclusion

This compound stands out as a robust and versatile stable free radical with significant applications in modern organic chemistry and beyond. Its unique combination of steric accessibility and high redox potential makes it a superior catalyst for a range of oxidative transformations. The ability to readily interconvert between its N-oxyl, oxoammonium, and hydroxylamine forms is the cornerstone of its catalytic activity. The experimental techniques of EPR spectroscopy and cyclic voltammetry are indispensable tools for characterizing its free radical nature and redox properties, providing crucial data for understanding and optimizing its reactivity. As research continues to uncover new applications, a thorough understanding of the fundamental properties of this compound will be paramount for scientists and researchers in drug development and other fields.

References

- 1. researchgate.net [researchgate.net]

- 2. orgsyn.org [orgsyn.org]

- 3. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-band rapid-scan EPR of nitroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

The Expanding Role of KetoABNO in Aerobic Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, selective, and environmentally benign oxidation methods is a cornerstone of modern organic synthesis and drug development. In this context, 9-azabicyclo[3.3.1]nonan-3-one N-oxyl (KetoABNO), a stable nitroxyl radical, has emerged as a powerful catalyst for a wide range of aerobic oxidation reactions. Its unique combination of steric accessibility and high redox potential allows for the mild and efficient oxidation of a diverse array of substrates, including alcohols and aldehydes, under aerobic conditions. This technical guide provides an in-depth exploration of the scope of this compound in these transformations, presenting key quantitative data, detailed experimental protocols, and mechanistic insights.

Core Principles and Advantages of this compound

This compound's efficacy as an oxidation catalyst stems from its ability to cycle between three oxidation states: the N-oxyl radical, the corresponding oxoammonium cation, and the hydroxylamine. This catalytic cycle is typically facilitated by a co-catalyst, such as a transition metal salt or a NOx species, which aids in the regeneration of the active oxoammonium species from the hydroxylamine using molecular oxygen as the terminal oxidant.

Key advantages of employing this compound-based systems include:

-

Mild Reaction Conditions: Many this compound-catalyzed oxidations proceed at room temperature and under an air or oxygen atmosphere, preserving sensitive functional groups.

-

Broad Substrate Scope: These systems have demonstrated high efficiency for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, as well as the oxidation of aldehydes to carboxylic acids.[1][2][3]

-

High Selectivity: this compound often exhibits excellent chemoselectivity, allowing for the targeted oxidation of specific functional groups within complex molecules.

-

Reduced Environmental Impact: The use of air or oxygen as the terminal oxidant and the catalytic nature of the system contribute to a more sustainable chemical process.

Scope of this compound in Aerobic Oxidation of Alcohols

This compound, in conjunction with various co-catalysts, provides robust systems for the aerobic oxidation of a wide range of primary and secondary alcohols.

Bi(NO₃)₃/KetoABNO System

A notable advancement in this area is the use of bismuth nitrate (Bi(NO₃)₃·5H₂O) as a co-catalyst with this compound. This system is particularly effective for the oxidation of both primary and secondary alcohols to their corresponding aldehydes and ketones in moderate to high yields.[4] The reactions are typically carried out in acetonitrile under an air balloon at 65 °C.[4]

Table 1: Aerobic Oxidation of Alcohols using Bi(NO₃)₃/KetoABNO [4]

| Substrate (Alcohol) | Product | Yield (%) |

| Benzyl alcohol | Benzaldehyde | 95 |

| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 96 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 92 |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 93 |

| 1-Phenylethanol | Acetophenone | 98 |

| 1-(4-Methylphenyl)ethanol | 4'-Methylacetophenone | 97 |

| 1-(4-Methoxyphenyl)ethanol | 4'-Methoxyacetophenone | 95 |

| Cyclohexanol | Cyclohexanone | 85 |

Cu(I)/KetoABNO System

Copper(I)-based systems, often in combination with a ligand, are also highly effective for the aerobic oxidation of alcohols catalyzed by this compound.[1] These systems are known for their high efficiency with secondary alcohols, including unactivated aliphatic substrates.[1]

Scope of this compound in Aerobic Oxidation of Aldehydes

The oxidation of aldehydes to carboxylic acids is another key transformation where this compound has proven to be highly valuable. The this compound/NOx co-catalytic system is particularly noteworthy for its mildness and efficiency.

This compound/NOx System

This system typically employs a source of NOx, such as sodium nitrite (NaNO₂), to facilitate the catalytic cycle.[2][3] A key advantage of this method is its ability to oxidize α-chiral aldehydes to the corresponding carboxylic acids without causing racemization, a significant benefit in the synthesis of chiral pharmaceuticals.[2][3] The reactions are generally performed in acetonitrile under an oxygen balloon at room temperature.[3]

Table 2: Aerobic Oxidation of Aldehydes using this compound/NaNO₂ [3]

| Substrate (Aldehyde) | Product (Carboxylic Acid) | Yield (%) |

| (R)-2-Phenylpropanal | (R)-2-Phenylpropanoic acid | 85 |

| 3-Phenylpropanal | 3-Phenylpropanoic acid | 92 |

| Cinnamaldehyde | Cinnamic acid | 88 |

| Octanal | Octanoic acid | 95 |

| 4-Nitrobenzaldehyde | 4-Nitrobenzoic acid | 91 |

Mechanistic Pathways

The underlying mechanisms of this compound-catalyzed aerobic oxidations involve a series of redox steps. The specific pathway can vary depending on the co-catalyst employed.

Proposed Mechanism for Bi(NO₃)₃/KetoABNO Catalyzed Alcohol Oxidation

The reaction is thought to be initiated by the release of NO₂ from bismuth nitrate at elevated temperatures. This NO₂ then oxidizes this compound to its active oxoammonium form (this compound⁺). The oxoammonium cation subsequently oxidizes the alcohol to the corresponding carbonyl compound, being reduced to the hydroxylamine (KetoABNOH) in the process. The hydroxylamine is then re-oxidized back to the N-oxyl radical by another molecule of NO₂, which is itself reduced to NO. Finally, NO is re-oxidized to NO₂ by molecular oxygen, completing the catalytic cycle.[4]

Caption: Catalytic cycle for alcohol oxidation.

Proposed Mechanism for this compound/NOx Catalyzed Aldehyde Oxidation

In the this compound/NOx system for aldehyde oxidation, the aldehyde first reacts with water to form a hydrate. This hydrate is then oxidized by the active oxoammonium species (this compound⁺) to the carboxylic acid, with this compound⁺ being reduced to the hydroxylamine (KetoABNOH). The NOx co-catalyst, generated from a precursor like NaNO₂, facilitates the re-oxidation of the hydroxylamine back to the N-oxyl radical, which is then further oxidized to the oxoammonium species to continue the catalytic cycle. Molecular oxygen serves as the terminal oxidant to regenerate the NOx species.

Caption: Catalytic cycle for aldehyde oxidation.

Experimental Protocols

General Procedure for Bi(NO₃)₃/KetoABNO Catalyzed Aerobic Oxidation of Alcohols[4]

To a 10 mL Schlenk tube equipped with a magnetic stir bar is added the alcohol (1 mmol), Bi(NO₃)₃·5H₂O (10 mol%), this compound (5 mol%), and acetonitrile (2 mL). The tube is fitted with an air-filled balloon and the mixture is stirred at 65 °C for 2 hours. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired carbonyl compound.

General Procedure for this compound/NaNO₂ Catalyzed Aerobic Oxidation of Aldehydes[3]

In a vial equipped with a magnetic stir bar, the aldehyde (1 mmol), this compound (2.5 mol%), and NaNO₂ (20 mol%) are dissolved in acetonitrile (1 M). An oxygen-filled balloon is attached to the vial, and the reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the corresponding carboxylic acid.

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and powerful catalyst for aerobic oxidation reactions in organic synthesis. Its application in the oxidation of alcohols and aldehydes under mild and sustainable conditions is of significant interest to the pharmaceutical and fine chemical industries. The ongoing research in this field is expected to further broaden the scope of this compound-catalyzed reactions, including the development of enantioselective oxidations and the oxidation of an even wider range of functional groups. The continued exploration of novel co-catalyst systems and a deeper understanding of the reaction mechanisms will undoubtedly unlock new possibilities for this remarkable catalyst in the years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Bicyclic Nitroxyl Radicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on bicyclic nitroxyl radicals. These stable organic radicals are of significant interest due to their diverse applications, ranging from catalysis in organic synthesis to their use as spin probes and imaging agents in biomedical research and drug development. This document details their synthesis, characterochemical properties, and key applications, with a focus on providing practical experimental protocols and clearly structured quantitative data.

Synthesis of Bicyclic Nitroxyl Radicals

The synthesis of bicyclic nitroxyl radicals often involves multi-step procedures, starting from commercially available materials. The following sections provide detailed experimental protocols for the synthesis of two widely used bicyclic nitroxyl radicals: 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) and 2-azaadamantane N-oxyl (AZADO).

Synthesis of 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)

The synthesis of ABNO can be achieved in a practical three-step route.[1][2]

Experimental Protocol:

Step 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one

-

To a 500 mL six-necked jacketed, round-bottomed flask equipped with a mechanical stirrer, a PTFE-coated temperature probe, and a 250 mL addition funnel, add water (50 g) and benzylamine (12.9 mL, 0.123 mol).[3]

-

Cool the reactor jacket to 0–10 °C and slowly add 18% sulfuric acid (43.2 mL, 0.089 mol) over 1 hour while maintaining the internal temperature at 4–8 °C.[3]

-

Add 50% aqueous glutaraldehyde (25.8 mL, 0.137 mol) followed by acetonedicarboxylic acid (20 g, 0.137 mol) while keeping the temperature below 5 °C.[3]

-

Add a 9% sodium acetate solution (47.8 mL, 0.055 mol) over 1.5 hours.[3]

-

Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for 20 hours.[3]

-

Work-up the reaction mixture to isolate the product.

Step 2: Reduction to 9-Azabicyclo[3.3.1]nonane

-

The product from the previous step is subjected to a Wolff-Kishner reduction.

-

To a solution of the crude ketone in triethylene glycol (21 mL), add KOH (8.0 g, 144 mmol) and hydrazine monohydrate (2.2 mL, 43.1 mmol).[2]

-

Heat the mixture to 220 °C for 30 minutes.[2]

-

Add water (50 mL) dropwise over 2 hours at 220 °C to distill the product amine azeotropically.[2]

-

Extract the aqueous distillate with chloroform and dry over K2CO3.

Step 3: Oxidation to ABNO

-

To a solution of the crude amine in acetonitrile (14.4 mL), add Na2WO4·2H2O (0.95 g, 1.88 mmol) and stir for 30 minutes at ambient temperature.[2]

-

Cool the solution to 0 °C and add urea hydrogen peroxide (2.7 g, 28.8 mmol).[2]

-

Stir the reaction mixture at 0 °C for 1 hour and then at ambient temperature for 4 hours.[2]

-

Add water and extract the aqueous solution with chloroform.

-

Dry the organic layer over K2CO3 and concentrate.

-

Purify the residue by silica gel column chromatography to yield ABNO as a red solid.[2]

Synthesis of ABNO

Synthesis of 2-Azaadamantane N-Oxyl (AZADO)

AZADO is another highly active organocatalyst for alcohol oxidation. Its synthesis involves the construction of the azaadamantane skeleton followed by oxidation.[4]

Experimental Protocol:

Step 1: Intramolecular Hydroamination

-

A suitable precursor, often derived from 1,3-adamantanediol, is subjected to intramolecular hydroamination.[5]

-

Anhydrous conditions using trifluoromethanesulfonic acid (TfOH) can achieve the key intramolecular hydroamination and concomitant deprotection of a carbamate protecting group to furnish 2-azaadamantane.[4]

Step 2: Oxidation to AZADO

-

The resulting 2-azaadamantane is oxidized to the corresponding nitroxyl radical.

-

Oxidation with sodium tungstate (Na2WO4) and urea hydrogen peroxide (UHP) affords AZADO.[4]

Synthesis of AZADO

Characterization and Properties

Bicyclic nitroxyl radicals are characterized by various spectroscopic and electrochemical techniques. The quantitative data from these analyses provide insights into their electronic structure, stability, and reactivity.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a fundamental technique for characterizing nitroxyl radicals, providing information about the electronic environment of the unpaired electron.

Experimental Protocol:

-

Prepare a dilute solution of the bicyclic nitroxyl radical (typically ~0.1 mM) in a suitable deoxygenated solvent (e.g., methanol, phosphate-buffered saline).[6]

-

Record the X-band (9.87 GHz) continuous-wave EPR spectrum at room temperature.[6]

-

Typical spectrometer settings include a microwave power of 0.5 mW, modulation amplitude of 0.05–0.15 mT, a time constant of 20.5 ms, and a conversion time of 20 ms.[6]

-

Simulate the experimental spectra using software like EasySpin to determine the isotropic hyperfine coupling constant (Aiso) and the exchange interaction (J) for biradicals.[6]

Table 1: EPR Spectroscopic Data for Bicyclic Nitroxyl Radicals

| Radical | Solvent | AN iso (MHz) | |J| (MHz) | Reference | | :--- | :--- | :--- | :--- | :--- | | Biradical 3 | Methanol | ≈ 43.7 | 206 ± 2 |[6] |

Electrochemical Properties

Cyclic voltammetry (CV) is employed to investigate the redox behavior of bicyclic nitroxyl radicals, which is crucial for their application in catalysis and as redox-sensitive probes.

Experimental Protocol:

-

Perform cyclic voltammetry in a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Use a solution of the nitroxyl radical (e.g., 1.0 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 100 mM TBAP).[7]

-

Record the cyclic voltammograms at a specific scan rate (e.g., 100 mV s⁻¹).[7]

-

Determine the formal redox potential (E°') from the midpoint of the anodic and cathodic peak potentials.

Table 2: Redox Potentials of Bicyclic Nitroxyl Radicals

| Radical | Conditions | E°' (V vs. reference) | Reference |

| AZADO | pH 9.2-10.6 | - | [8][9] |

| ABNO | pH 9.2-10.6 | - | [8][9] |

| ACT | pH 9.2-10.6 | Higher than AZADO and ABNO | [8] |

Note: Specific redox potential values were not consistently reported in the provided search results. Further targeted literature review would be necessary to populate this table comprehensively.

Applications in Organic Synthesis: Alcohol Oxidation

Bicyclic nitroxyl radicals, particularly ABNO and AZADO, are highly efficient catalysts for the aerobic oxidation of alcohols to aldehydes and ketones.[5][10] Their reduced steric hindrance compared to TEMPO allows for the oxidation of a broader range of substrates, including sterically hindered secondary alcohols.[5][11]

Experimental Protocol for Aerobic Alcohol Oxidation:

-

To a solution of the alcohol in a suitable solvent (e.g., acetic acid or acetonitrile), add the bicyclic nitroxyl radical catalyst (e.g., ABNO or keto-ABNO) and a co-catalyst (e.g., HNO3 or NaNO2).[12]

-

Stir the reaction mixture under an atmosphere of air or oxygen at ambient temperature and pressure.[12]

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction and work up to isolate the corresponding aldehyde or ketone.

Catalytic Cycle of Alcohol Oxidation

In Vivo Stability and Applications in Drug Development

The stability of nitroxyl radicals in a biological environment is crucial for their application as in vivo spin probes and contrast agents for magnetic resonance imaging (MRI).[13][14] They are susceptible to reduction by cellular reductants, which diminishes their paramagnetic properties.[13]

Experimental Protocol for In Vivo Stability Assessment:

-

Administer the bicyclic nitroxyl radical to an animal model (e.g., via intravenous injection).

-

Monitor the ESR signal intensity of the nitroxyl radical in the bloodstream or target tissue over time using an in vivo ESR spectrometer.[13]

-

The decay of the ESR signal provides a measure of the in vivo reduction rate and stability of the radical.

Tetraethyl-substituted nitroxyl radicals have shown enhanced stability against bioreduction, making them promising candidates for in vivo applications.[13] Bicyclic nitroxyl radicals, due to their unique structural features, are also being investigated for their potential as stable in vivo probes to study oxidative stress and for the development of theranostic agents.[15]

Logical Workflow for In Vivo Application

This technical guide provides a foundational understanding of bicyclic nitroxyl radicals, highlighting their synthesis, characterization, and key applications. The detailed protocols and structured data are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further exploration and innovation in this exciting area of radical chemistry.

References

- 1. An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]

- 5. 2-Azaadamantane N-Oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. In vivo evaluation of novel nitroxyl radicals with reduction stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitroxyl Radical as a Theranostic Contrast Agent in Magnetic Resonance Redox Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitroxyl Radical as a Theranostic Contrast Agent in Magnetic Resonance Redox Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: KetoABNO-Catalyzed Aerobic Oxidation of Alcohols

Introduction

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Traditional methods often rely on stoichiometric amounts of heavy metal oxidants, which can be toxic and generate significant waste. In contrast, catalytic aerobic oxidation, using molecular oxygen from the air as the terminal oxidant, offers a more sustainable and environmentally benign alternative.[4][5] 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (ketoABNO) has emerged as a highly effective and versatile catalyst for these transformations.[6][7][8] Its unique properties, including steric compactness and high oxidation potential, allow for the efficient oxidation of a broad range of primary and secondary alcohols under mild conditions.[6][7][8] This application note provides a detailed protocol for the aerobic oxidation of alcohols using a this compound-based catalytic system.

Catalytic System: Bismuth Nitrate/KetoABNO

A highly efficient catalytic system for the aerobic oxidation of alcohols employs a combination of this compound and Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O).[4] This system operates under mild conditions, utilizes air as the oxidant, and does not require the addition of a ligand or base.[4] It has demonstrated broad functional group tolerance and is effective for converting various primary and secondary alcohols to their corresponding aldehydes and ketones in moderate to high yields.[4]

Experimental Protocol: General Procedure for Bi(NO₃)₃/KetoABNO-Catalyzed Aerobic Oxidation of Alcohols

This protocol details a general method for the oxidation of a representative alcohol on a 1 mmol scale.

Materials:

-

Alcohol substrate (1 mmol)

-

This compound (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) (5 mol%, 0.05 mmol)

-

Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) (10 mol%, 0.10 mmol)

-

Acetonitrile (CH₃CN) (2 mL)

-

10 mL Schlenk tube

-

Air balloon

-

Stir bar

Procedure:

-

To a 10 mL Schlenk tube equipped with a stir bar, add the alcohol substrate (1 mmol), this compound (5 mol%), and Bi(NO₃)₃·5H₂O (10 mol%).

-

Add acetonitrile (2 mL) to the Schlenk tube.

-

Seal the Schlenk tube and place it in a pre-heated oil bath at 65 °C.

-

Attach an air-filled balloon to the Schlenk tube.

-

Stir the reaction mixture vigorously for the specified time (typically 2 hours, but may vary depending on the substrate).

-

Upon completion, as monitored by TLC or GC, cool the reaction mixture to room temperature.

-

The resulting product can be isolated and purified using standard techniques such as column chromatography.

Data Presentation: Substrate Scope and Yields

The Bi(NO₃)₃/KetoABNO catalytic system has been successfully applied to a variety of primary and secondary alcohols. The following table summarizes the results for the oxidation of representative substrates.

| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Benzaldehyde | 2 | 95 |

| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 2 | 96 |

| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 2 | 93 |

| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 2 | 92 |

| 5 | 1-Phenylethanol | Acetophenone | 2 | 98 |

| 6 | Cyclohexanol | Cyclohexanone | 2 | 85 |

| 7 | 2-Octanol | 2-Octanone | 2 | 88 |

Reaction Conditions: Alcohol (1 mmol), Bi(NO₃)₃·5H₂O (10 mol%), this compound (5 mol%), CH₃CN (2 mL) in a 10 mL Schlenk tube, at 65 °C, under an air balloon. Yields are for isolated products.[4][9] A gram-scale reaction for the oxidation of 1-phenylethanol has been demonstrated, yielding acetophenone in 94% isolated yield, highlighting the potential for industrial applications.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the this compound-catalyzed aerobic oxidation of alcohols.

Caption: General workflow for this compound-catalyzed alcohol oxidation.

Proposed Catalytic Cycle

The proposed mechanism for the Bi(NO₃)₃/KetoABNO-catalyzed aerobic oxidation of alcohols involves a series of interconnected steps.

Caption: Proposed catalytic cycle for alcohol oxidation.

Mechanism Discussion

The catalytic cycle is initiated by the oxidation of the this compound N-oxyl radical to the corresponding oxoammonium cation (this compound⁺).[10] This active oxidant then reacts with the alcohol substrate, abstracting a hydride to form the carbonyl product and the hydroxylamine form of the catalyst (KetoABNOH).[7] The N-oxyl radical is then regenerated from the hydroxylamine by oxidation, with molecular oxygen serving as the terminal oxidant, completing the catalytic cycle.[10] The role of the bismuth co-catalyst is believed to facilitate the initial oxidation of this compound.[10]

The this compound-catalyzed aerobic oxidation of alcohols, particularly with a bismuth co-catalyst, presents a highly efficient, practical, and environmentally friendly method for the synthesis of aldehydes and ketones.[4] The mild reaction conditions, broad substrate applicability, and potential for scalability make this protocol a valuable tool for researchers in both academic and industrial settings.[4][10]

References

- 1. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 7123-92-4 [smolecule.com]

- 3. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. A Highly Efficient Bismuth Nitrate/Keto-ABNO Catalyst System for Aerobic Oxidation of Alcohols to Carbonyl Compounds under Mild Conditions [mdpi.com]

- 5. This compound/NOx Co-Catalytic Aerobic Oxidation of Aldehydes to Carboxylic Acids and Access to α-Chiral Carboxylic Acids via Sequential Asymmetric Hydroformylation/Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A reflection on this compound: the crossing point between organic synthesis and protein modification - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. A reflection on this compound: the crossing point between organic synthesis and protein modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Serine-Selective Peptide Cleavage Using KetoABNO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-selective cleavage of peptide bonds is a critical tool in proteomics, protein characterization, and the development of novel biotherapeutics. While enzymatic methods offer high specificity, they can be limited by substrate scope and reaction conditions. Chemical cleavage methods provide a valuable alternative, and the use of 2-keto-2,2'-azobis(N-butylpropionamide) (KetoABNO) has emerged as a promising reagent for the selective cleavage of peptides at serine residues.[1][2] This method, operating under mild aerobic conditions, offers a valuable tool for protein sequencing, functional analysis, and the generation of well-defined peptide fragments for drug development.[3]

This compound, an N-oxyl radical, possesses a high oxidation potential, which, in conjunction with a copper catalyst, facilitates the selective oxidation of the primary alcohol on the serine side chain.[2] This initial oxidation initiates a cascade of reactions culminating in the cleavage of the peptide bond N-terminal to the serine residue. The reaction is notable for its compatibility with a range of functional groups and its applicability to complex polypeptides, including those containing D-amino acids and disulfide bonds.[2][3]

These application notes provide a detailed overview of the this compound-mediated serine-selective cleavage reaction, including the underlying mechanism, experimental protocols, and data analysis techniques.

Proposed Mechanism of Cleavage

The serine-selective peptide cleavage using the this compound system proceeds via a copper-catalyzed aerobic oxidation mechanism. The key steps are as follows:

-